molecular formula C14H13NO4S B5565465 2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate

2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate

Cat. No. B5565465
M. Wt: 291.32 g/mol
InChI Key: WIISXRJVRVHADW-XNTDXEJSSA-N
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Description

“2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C14H13NO4S . It has an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da .


Molecular Structure Analysis

The molecular structure of “2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate” consists of a phenyl ring attached to a hydroxyimino group and a 4-methylbenzenesulfonate group . The exact 3D structure would require further analysis using techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate” include an average mass of 291.322 Da and a monoisotopic mass of 291.056519 Da . Further properties such as melting point, boiling point, solubility, and spectral data would require experimental determination.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of various benzenesulfonate derivatives, demonstrating methodologies for producing these compounds and evaluating their structures through techniques like NMR, HRMS, and IR spectroscopy. For instance, the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a multi-step procedure starting from commercially available resorcinol shows the versatility and interest in benzenesulfonate derivatives for further application studies (Pan et al., 2020).

Catalytic Applications

Compounds containing the benzenesulfonate moiety have been explored for their catalytic capabilities. For example, water-soluble (phenoxy)imine palladium(II) complexes, involving benzenesulfonate derivatives, were examined for their potential in catalyzing methoxycarbonylation of 1-hexene, showcasing the role of these complexes in facilitating significant yields and regioselectivity (Akiri & Ojwach, 2021).

Biological Activities

Several studies have highlighted the biological potential of benzenesulfonate derivatives. For instance, new series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols exhibited considerable antibacterial activity against various human pathogens, suggesting their potential use as antibacterial agents (Halve et al., 2009).

Material Science Applications

Research into the properties of aromatic polyamides and polyimides based on benzenesulfonate derivatives has shown these materials to possess desirable thermal and solubility properties, making them candidates for various applications in material science (Yang & Lin, 1995).

Anticholinesterase Reactivators

The potential of bispyridinium-dioxime derivatives as reactivators against toxic organophosphorus compounds highlights the relevance of benzenesulfonate derivatives in developing treatments for organophosphate poisoning, demonstrating the breadth of applications for these compounds in medical research (Eyer et al., 2005).

properties

IUPAC Name

[2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-11-6-8-13(9-7-11)20(17,18)19-14-5-3-2-4-12(14)10-15-16/h2-10,16H,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIISXRJVRVHADW-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate

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